
4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine is a derivative of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine, which has been studied for its potential as a non-peptidic selective delta-opioid agonist. The presence of the imidazole ring suggests that it may interact with opioid receptors, and modifications on this structure could lead to variations in selectivity and potency as an agonist .
Synthesis Analysis
The synthesis of related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been described in the literature. These compounds are synthesized to evaluate their affinity for delta-, mu-, and kappa-opioid receptors. The synthesis involves the preparation of substituted piperidine derivatives, which are then functionalized with an imidazole group. The specific methods and reagents used in the synthesis are crucial for obtaining the desired selectivity and pharmacological properties .
Molecular Structure Analysis
The molecular structure of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are closely related to the compound , includes a piperidine ring that is substituted with a phenyl group and an imidazole ring. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms, which are likely involved in receptor binding. The specific arrangement of these groups and their electronic properties are key factors that influence the interaction with opioid receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazole-containing compounds like 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives can be influenced by the presence of substituents on the imidazole and piperidine rings. For example, the introduction of a nitropyridine group on related aminoisoxazolones and subsequent reaction with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, indicating that the imidazole ring can participate in nucleophilic substitution reactions and rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine and imidazole rings. These properties are important for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion. The electronic properties of the imidazole ring, such as its ability to act as a hydrogen bond acceptor, also play a role in its interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of N-substituted derivatives of related compounds often involves multiple steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and target compounds. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry to elucidate their structures. For example, Khalid et al. (2016) synthesized a series of N-substituted derivatives involving complex synthetic steps, and their structures were confirmed through detailed spectral analysis (Khalid et al., 2016).
Biological Activities
Compounds within this chemical family have demonstrated a range of biological activities, making them subjects of interest for various applications:
- Antibacterial Activity: Some derivatives have been screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing moderate to significant activity. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
- Anticancer Potential: Certain derivatives exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This highlights their potential as leads for the development of new anticancer therapies (Al-Said et al., 2011).
- Kinase Inhibition: Some derivatives act as kinase inhibitors, which can be relevant in treating diseases where kinase activity is dysregulated, such as certain types of cancer (Habernickel, 2001).
Propriétés
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-12-15-6-9-16(12)11-13-4-7-17(8-5-13)21(18,19)14-3-2-10-20-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOUMAUYWKVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

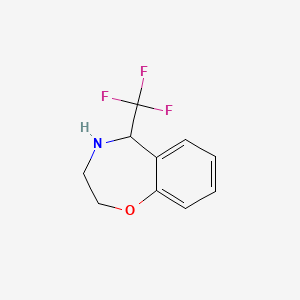
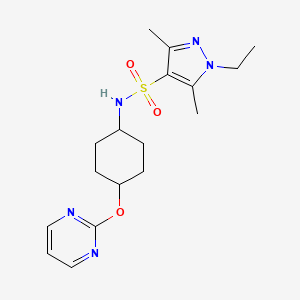
![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)
![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)
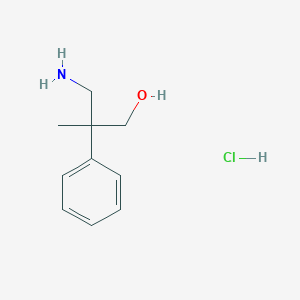

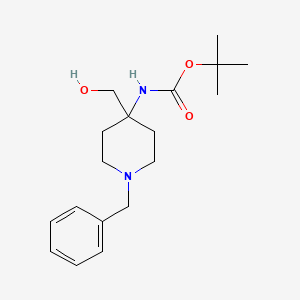
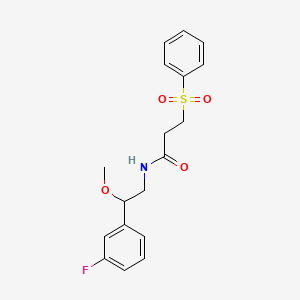
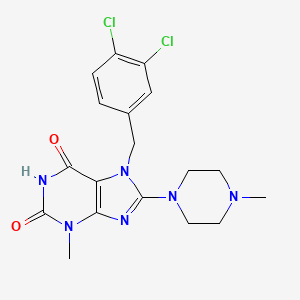
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)